1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2,2-dimethylpropan-1-one
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Overview
Description
1-{8-azabicyclo[321]oct-2-en-8-yl}-2,2-dimethylpropan-1-one is a complex organic compound with a unique bicyclic structure
Mechanism of Action
Target of Action
The compound 1-{8-azabicyclo[321]oct-2-en-8-yl}-2,2-dimethylpropan-1-one, also known as 1-((1R,5S)-8-azabicyclo[321]oct-2-en-8-yl)-2,2-dimethylpropan-1-one or 1-(8-azabicyclo[321]oct-2-en-8-yl)-2,2-dimethylpropan-1-one, is a complex moleculeIt’s mentioned that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which are known to have a wide array of biological activities.
Result of Action
Tropane alkaloids, which share a similar core structure, are known to have a wide array of interesting biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2,2-dimethylpropan-1-one involves multiple steps, typically starting from simpler organic molecules. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions in reactors, followed by purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2,2-dimethylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- (1R,5S)-3-Azabicyclo[3.2.1]octane hydrochloride**: This compound shares a similar bicyclic structure but differs in its functional groups and overall chemical properties .
rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one: Another compound with a related bicyclic structure, used in different chemical and biological applications.
Tiotropium EP Impurity C: A structurally related compound with distinct functional groups and applications.
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-12(2,3)11(14)13-9-5-4-6-10(13)8-7-9/h4-5,9-10H,6-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZJETHLWIHSEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C2CCC1C=CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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